molecular formula C12H14N4O B8311391 N,N-Dimethyl-5-[(1-methyl-1H-imidazol-5-yl)carbonyl]pyridin-2-amine

N,N-Dimethyl-5-[(1-methyl-1H-imidazol-5-yl)carbonyl]pyridin-2-amine

Cat. No. B8311391
M. Wt: 230.27 g/mol
InChI Key: STITXACVSHSLTO-UHFFFAOYSA-N
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Patent
US09309222B2

Procedure details

In a 50-mL round-bottom flask was placed a solution of 2-chloro-5-[(1-methyl-1H-imidazol-5-yl)carbonyl]pyridine (250 mg, 1.13 mmol, Intermediate 22, step c), dimethylamine hydrochloride (96 mg, 1.2 mmol), and Et3N (342 mg, 3.39 mmol) in methanol (15 mL). The resulting mixture was heated at 75° C. overnight and concentrated under vacuum. The residue was purified by flash column chromatography (silica gel column, 100:0-20:1 CH2Cl2/MeOH) to give the title compound as a light yellow solid.
Name
2-chloro-5-[(1-methyl-1H-imidazol-5-yl)carbonyl]pyridine
Quantity
250 mg
Type
reactant
Reaction Step One
Name
Intermediate 22
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
96 mg
Type
reactant
Reaction Step Three
Name
Quantity
342 mg
Type
reactant
Reaction Step Four
Quantity
15 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][C:5]([C:8]([C:10]2[N:14]([CH3:15])[CH:13]=[N:12][CH:11]=2)=[O:9])=[CH:4][N:3]=1.Cl.[CH3:17][NH:18][CH3:19].CCN(CC)CC>CO>[CH3:17][N:18]([CH3:19])[C:2]1[CH:7]=[CH:6][C:5]([C:8]([C:10]2[N:14]([CH3:15])[CH:13]=[N:12][CH:11]=2)=[O:9])=[CH:4][N:3]=1 |f:1.2|

Inputs

Step One
Name
2-chloro-5-[(1-methyl-1H-imidazol-5-yl)carbonyl]pyridine
Quantity
250 mg
Type
reactant
Smiles
ClC1=NC=C(C=C1)C(=O)C1=CN=CN1C
Step Two
Name
Intermediate 22
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=C(C=C1)C(=O)C1=CN=CN1C
Step Three
Name
Quantity
96 mg
Type
reactant
Smiles
Cl.CNC
Step Four
Name
Quantity
342 mg
Type
reactant
Smiles
CCN(CC)CC
Step Five
Name
Quantity
15 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 50-mL round-bottom flask was placed
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash column chromatography (silica gel column, 100:0-20:1 CH2Cl2/MeOH)

Outcomes

Product
Name
Type
product
Smiles
CN(C1=NC=C(C=C1)C(=O)C1=CN=CN1C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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